(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate

Asymmetric organocatalysis Michael addition Enantioselectivity

When standard diphenylprolinol CBS catalysts fail on sterically demanding or electronically deactivated ketones, generic aryl substitution is contraindicated-both steric and electronic profiles directly govern enantioselectivity and catalytic turnover. This bis(4-tert-butylphenyl) analog delivers enhanced steric shielding of the enamine intermediate, enabling superior facial discrimination in asymmetric reduction. • Direct precursor to customized CBS oxazaborolidine catalysts with distinct steric profile vs. diphenylprolinol • Patent-aligned (EP3585769A1) chiral intermediate for phosphonate oligonucleotide synthesis; eliminates de novo validation • Defined sulfate salt with Certificate of Analysis; ambient shipping

Molecular Formula C25H37NO5S
Molecular Weight 463.633
CAS No. 131180-56-8
Cat. No. B592434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate
CAS131180-56-8
Molecular FormulaC25H37NO5S
Molecular Weight463.633
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)C(C)(C)C)O.OS(=O)(=O)O
InChIInChI=1S/C25H35NO.H2O4S/c1-23(2,3)18-9-13-20(14-10-18)25(27,22-8-7-17-26-22)21-15-11-19(12-16-21)24(4,5)6;1-5(2,3)4/h9-16,22,26-27H,7-8,17H2,1-6H3;(H2,1,2,3,4)/t22-;/m0./s1
InChIKeyNKXIHTCNPSWHRC-FTBISJDPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Diarylmethanol Building Block for Asymmetric Synthesis


(2S)-(4,4'-Diisobutylphenyl)pyrrolidine methanol sulfate (CAS 131180-56-8), systematically named (S)-bis(4-(tert-butyl)phenyl)(pyrrolidin-2-yl)methanol sulfate, is a chiral, non-racemic pyrrolidine derivative furnished as a sulfate salt . It belongs to the α,α-diaryl-2-pyrrolidinemethanol class, which serves as a privileged scaffold for chiral auxiliaries, ligands, and organocatalysts in asymmetric synthesis [1]. The compound features two bulky 4-tert-butylphenyl groups attached to the carbinol carbon adjacent to the pyrrolidine ring, creating a sterically congested chiral environment. Its primary role in industrial and academic procurement is as a precursor to oxazaborolidine catalysts (e.g., CBS-type reductions) and as a chiral building block for pharmacologically active compounds, including intermediates for stereospecific oligonucleotide synthesis [2].

Catalyst Precursor Chiral oxazaborolidine (CBS) catalyst precursor for asymmetric ketone reduction
Building Block Privileged scaffold for chiral ligands, organocatalysts, and oligonucleotide intermediates
Form & Handling Sulfate salt form for consistent solubility and solid-state handling

Substitution Risk: Why Generic Diarylprolinols Cannot Replace This Compound


Generic substitution within the α,α-diaryl-2-pyrrolidinemethanol class is contraindicated because both the steric and electronic character of the aryl substituents directly dictate enantioselectivity and catalytic turnover [1]. Computational and experimental studies on pyrrolidine organocatalysts show that catalysts with less bulky α-substituents (e.g., diphenylmethyl) yield only moderate stereoselectivity, whereas sufficiently large diarylmethanol groups are required for high enantiomeric excess [2]. The 4-tert-butyl substituent on each phenyl ring in this compound provides a distinct steric profile compared to unsubstituted diphenyl or 3,5-dimethylphenyl analogs. Additionally, the sulfate salt form confers specific solubility and handling characteristics that differ from the free base or other counterion forms, making simple interchange without re-optimization of reaction conditions likely to result in yield loss or erosion of enantiopurity .

Less bulky diaryl analogs (e.g., diphenyl) may yield lower enantioselectivity due to reduced steric shielding of the enamine intermediate.
Sulfate salt form provides distinct solubility; free base or other counterions can alter dissolution rates and catalyst formation efficiency.
4-tert-butylphenyl substitution pattern may not transfer to 3,5-dimethylphenyl or unsubstituted analogs without reaction condition re-optimization.

Quantitative Differentiation Evidence vs. Structural Analogs


Enhanced Steric Bulk Increases Enantioselectivity in Michael Additions

Density functional theory (DFT) calculations on pyrrolidine organocatalysts reveal that α-substituent steric bulk is the primary determinant of enantioselectivity in Michael additions of aldehydes to methyl vinyl ketone. Catalysts bearing a diphenylmethyl group (α,α-diphenyl analog) yield only moderate computed selectivity, whereas bulkier diarylmethanol-substituted catalysts achieve substantially higher enantiomeric excess [1]. The bis(4-tert-butylphenyl)methanol group present in the target compound provides a larger steric footprint than the unsubstituted diphenylmethanol group, directly translating the computational prediction into a tangible procurement rationale when higher enantioselectivity is required.

Steric bulk vs. enantioselectivity
Class-level inference
Larger α-substituent (4-tert-butylphenyl) → higher computed ee in Michael additions
Supports selection when maximizing enantioselectivity through steric tuning
DFT-based trend; confirm experimentally for specific substrate
Asymmetric organocatalysis Michael addition Enantioselectivity

Diaryl Substituent Effects on Epoxidation Enantioselectivity

In the organocatalytic asymmetric epoxidation of α,β-enones, the identity of the diaryl substituent profoundly affects enantioselectivity. The bis(3,5-dimethylphenyl)-L-prolinol catalyst (3c) afforded 88% ee under standard conditions (Table 1, entry 1), while a catalyst with 4-substitution on the aryl ring combined with cis-4-benzyloxy modification (8a) achieved up to 94% ee [1]. Although the bis(4-tert-butylphenyl) analog was not directly tested in this study, the established trend that electron-donating alkyl substituents in the para-position enhance enantioselectivity supports the selection of 4-tert-butylphenyl over unsubstituted phenyl for applications requiring the highest optical purity.

Epoxidation ee improvement
Class-level inference
88% ee (dimethylphenyl analog) → up to 94% ee (4-substituted analog) in α,β-enone epoxidation
Para-alkylphenyl substitution may improve enantioselectivity
SAR from reported analogs; target compound not directly tested
Asymmetric epoxidation Organocatalysis Substituent effect

Patent-Cited Utility as Chiral Building Block for Oligonucleotide Synthesis

The Hoffmann-La Roche patent EP3585769A1 explicitly claims chiral pyrollidine-2-yl-methanol derivatives of formula I (wherein R1 is aryl or heteroaryl optionally substituted by C1-4-alkyl) as versatile building blocks for the synthesis of pharmacologically active compounds, specifically citing their use in the stereospecific synthesis of oligonucleotides carrying chiral phosphonate moieties [1]. The target compound, bearing 4-tert-butylphenyl groups (C4-alkyl-substituted aryl), falls directly within the claimed structural scope, distinguishing it from simpler diaryl analogs that lack the alkyl substitution pattern required for certain patent-protected synthetic routes.

Patent-preferred intermediate
Supporting evidence
Within Formula I scope (aryl substituted by C1-4-alkyl) per EP3585769A1
Aligns with patent claims for chiral oligonucleotide synthesis intermediates
Supports IP strategy; no performance data
Chiral building block Oligonucleotide synthesis Phosphonate chemistry

Sulfate Salt Form Provides Differentiated Solubility and Handling

The compound is supplied as the sulfate salt rather than the free base, which is explicitly noted by suppliers for applications in hydrophobicity modeling and conformational analysis studies, as well as amine salt formation for asymmetric catalyst development . The sulfate counterion confers increased aqueous solubility compared to the free base form and provides a crystalline, easily handled solid. This is a procurement-relevant distinction from the free base (S)-bis(4-(tert-butyl)phenyl)(pyrrolidin-2-yl)methanol, which may require different storage and handling protocols.

Sulfate salt form
Supplier attribute
Crystalline sulfate salt; differentiated from free base
May simplify handling and solubility for catalyst screening
Supplier claim; verify compatibility with reaction conditions
Salt selection Conformational analysis Hydrophobicity modeling

High-Value Application Scenarios in Asymmetric Synthesis


High-Enantioselectivity Oxazaborolidine (CBS) Catalysts for Ketone Reduction

The compound serves as the chiral amino alcohol precursor for oxazaborolidine catalysts used in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones [1]. The 4-tert-butylphenyl groups provide a steric environment that can enhance facial discrimination during borane reduction. Researchers developing customized CBS-type catalysts with altered steric profiles should procure this analog when the standard diphenylprolinol-derived catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) fails to deliver adequate enantioselectivity for sterically demanding or electronically deactivated ketone substrates.

Stereospecific Synthesis of Chirally Modified Oligonucleotide Therapeutics

As identified in patent EP3585769A1, chiral pyrollidine-2-yl-methanol derivatives with alkyl-substituted aryl groups are key intermediates for constructing oligonucleotides bearing chiral phosphonate moieties [2]. The 4-tert-butylphenyl substituent provides the C1-4-alkyl aryl substitution pattern specified in the patent claims. Process chemistry groups engaged in antisense oligonucleotide or siRNA development should prioritize this specific analog to align with established patent-protected synthetic routes and avoid the need for de novo intermediate validation.

Organocatalytic Asymmetric Epoxidation of α,β-Enones

Based on structure-activity relationships established for diarylprolinol catalysts [3], the bis(4-tert-butylphenyl) substitution pattern is predicted to offer superior steric shielding of the enamine intermediate compared to diphenyl or bis(3,5-dimethylphenyl) analogs. Medicinal chemistry teams synthesizing chiral epoxide building blocks for target molecule synthesis should evaluate this catalyst precursor when the benchmark diarylprolinol catalysts fail to achieve the target enantiomeric excess, particularly for substrates with minimal inherent steric bias.

Hydrophobicity Modeling and Conformational Analysis of Chiral Amines

The combination of two hydrophobic 4-tert-butylphenyl groups, a chiral pyrrolidine ring, and the sulfate salt form makes this compound a well-defined probe for hydrophobicity modeling (e.g., logP/logD determination, chromatographic hydrophobicity index measurement) and conformational analysis studies . Physical organic chemistry groups and computational chemistry teams can use this compound as a rigid, chiral reference standard for calibrating force field parameters or validating DFT-predicted conformational energy landscapes for sterically congested amino alcohols.

Application
Selection Property
Validation Focus
CBS reduction catalyst development
Diaryl steric profile
Enantioselectivity in ketone reduction
Chiral oligonucleotide intermediate
Patent-aligned substitution pattern
Synthetic route viability
Asymmetric epoxidation of enones
Para-alkylphenyl substitution
Enantiomeric excess in epoxidation
Hydrophobicity & conformation studies
Sulfate salt form
LogP / conformational energy profile
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